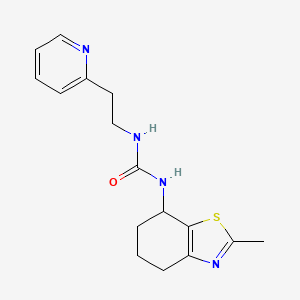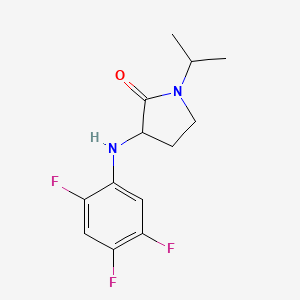
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide, also known as CP-544326, is a novel drug compound that has been the focus of extensive scientific research in recent years. This compound belongs to the class of cyclopropyl amides, which are known for their potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide is not fully understood, but it is known to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, pain perception, and mood regulation. By blocking this receptor, this compound may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to reduce pain and inflammation in animal models of chronic pain. Additionally, this compound has been found to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide for lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Another future direction is the development of more water-soluble analogs of this compound, which would improve its administration in experiments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a novel drug compound that has shown potential therapeutic applications in various neurological disorders, chronic pain, and inflammation. Its selectivity for the mGluR5 receptor allows researchers to study the specific effects of blocking this receptor, and its biochemical and physiological effects have been extensively studied in preclinical studies. Although there are some limitations to its use in lab experiments, this compound has several future directions for research, including its potential use in addiction treatment and the development of more water-soluble analogs.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide involves a multi-step process that starts with the reaction of 4-isobutylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-cyclopropylethylamine to form the corresponding amide. The final step involves the reaction of this amide with ethyl chloroformate to form this compound. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide has been the subject of extensive scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to be effective in treating chronic pain and inflammation.
Propiedades
IUPAC Name |
N-cyclopropyl-N-ethyl-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-4-17(14-7-8-14)16(18)11-13-5-9-15(10-6-13)21(19,20)12(2)3/h5-6,9-10,12,14H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTQYBJXQJWLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)

